Product packaging for Sulfaguanidine-d4(Cat. No.:)

Sulfaguanidine-d4

Cat. No.: B1155610
M. Wt: 218.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfaguanidine-d4 is the deuterium-labeled analog of Sulfaguanidine, which is a sulfonamide-class, orally active antibiotic agent. This stable isotope is designed for use in pharmacokinetic, metabolic, and quantitative mass spectrometry studies, helping researchers trace and understand the biological pathways of the parent compound. The primary research applications of this compound are in the study of bacterial enteric infections, such as bacillary dysentery. Its mechanism of action is characterized as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. By structurally mimicking para-aminobenzoic acid (PABA), it effectively blocks the synthesis of dihydropteroate, a crucial folic acid precursor. This inhibition disrupts nucleotide synthesis and ultimately prevents bacterial growth and replication, providing a powerful tool for researching antibacterial strategies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human consumption.

Properties

Molecular Formula

C₇H₆D₄N₄O₂S

Molecular Weight

218.27

Synonyms

4-Amino-N-(aminoiminomethyl)benzenesulfonamide-d4;  N1-(diaminomethylene)sulfanilamide-d4;  1-Sulfanilylguanidine-d4;  1-[(p-Aminophenyl)sulfonyl]guanidine-d4;  4-Amino-N-(aminoiminomethyl)benzenesulfonamide-d4;  4-Amino-N-carbamimidoylbenzenesulfonamide

Origin of Product

United States

Scientific Research Applications

Overview : The compound is employed in metabolic studies to investigate the effects of sulfaguanidine on various biological systems. Its deuterated form helps in tracing metabolic pathways with greater accuracy.

Research Findings : In a study analyzing the metabolic fate of sulfaguanidine-d4, researchers found that it underwent significant biotransformation in liver microsomes, leading to various metabolites that were also tracked using mass spectrometry .

Antimicrobial Research

Overview : this compound is utilized in research aimed at developing new antimicrobial agents. Its structural properties allow for modifications that enhance antibacterial efficacy.

Case Study : Recent investigations have shown that loading sulfaguanidine onto novel polymeric carriers improved its antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The deuterated form was critical for understanding the release kinetics and interaction mechanisms within these formulations .

Solid-State Characterization

Overview : The solid-state behavior of this compound is crucial for understanding its stability and formulation characteristics. Studies have identified various polymorphs and solvates that influence its pharmaceutical properties.

Findings : A comprehensive study revealed multiple solid-state forms of sulfaguanidine, including several hydrates and solvates. The research emphasized the importance of controlling crystallization conditions to obtain desired polymorphic forms for drug development .

Form Type Characteristics
AnhydrateStable under dry conditions
HydrateForms under humid conditions
SolvateExhibits unique solubility profiles

Analytical Applications

Overview : this compound serves as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Application Example : In a recent study, this compound was employed as an internal standard for quantifying sulfonamide residues in environmental samples, demonstrating its utility in ensuring accurate analytical results .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Sulfaguanidine-d4 with structurally and functionally related sulfonamide derivatives:

Compound Name Molecular Formula Deuterated? Primary Applications Purity Availability Clinical Data Status
This compound C₇H₆D₄N₄O₂S Yes Enteric infection research (e.g., dysentery) >98% 1 mg, 5 mg No Development Reported
Sulfamerazine C₁₁H₁₂N₄O₂S No Broad-spectrum antibacterial agent N/A Multiple sizes Preclinical
Sulfameter C₁₁H₁₂N₄O₃S No Urinary tract infections, leprosy N/A 10 mM, 100 mg, 500 mg No Development Reported
Sulfamethazine Sodium C₁₂H₁₃N₄O₂SNa No Veterinary infections (e.g., gastrointestinal) 99.89% 10 mM, 100 mg, 500 mg Marketed (veterinary use)
Sulfamethizole-d4 C₉H₆D₄N₄O₂S₂ Yes Urinary tract infection research >98% 1 mg, 5 mg No Development Reported
Sulfalene C₁₁H₁₂N₄O₃S No Antimalarial, long-acting antibacterial >98% 1 mg, 5 mg Preclinical
Sulfamethoxazole C₁₀H₁₁N₃O₃S No Human bacterial infections (e.g., UTIs, bronchitis) >98% 10 mM, 100 mg, 500 mg Marketed

Key Differentiators

Deuterated vs. Non-Deuterated Analogs: this compound and Sulfamethizole-d4 are deuterium-labeled, enabling precise tracking in metabolic studies. In contrast, non-deuterated analogs like Sulfamerazine and Sulfameter are used for direct therapeutic research . Deuterated compounds exhibit higher stability in isotopic labeling experiments, reducing background noise in analytical assays .

Therapeutic Targets :

  • This compound focuses on enteric infections , whereas Sulfamethizole-d4 targets urinary tract infections .
  • Sulfalene uniquely combines antimalarial and antibacterial properties, distinguishing it from other sulfonamides .

Clinical vs. Research Use :

  • Sulfamethoxazole and Sulfamethazine Sodium are marketed for human and veterinary use, respectively. This compound remains in the preclinical research phase .

Structural Variations :

  • This compound’s simpler structure (C₇H₆D₄N₄O₂S) contrasts with bulkier derivatives like Sulfalene (C₁₁H₁₂N₄O₃S), affecting solubility and tissue penetration .

Preparation Methods

Deuterium Incorporation Strategies

Deuteration of sulfaguanidine typically targets the four exchangeable hydrogen atoms in the molecule’s primary amine (–NH2) and sulfonamide (–SO2NH–) groups. Two primary approaches dominate the synthesis of this compound:

  • Direct Synthesis Using Deuterated Precursors : Substituting hydrogen-containing reagents with deuterated analogs during the parent compound’s synthesis.

  • Post-Synthetic Hydrogen/Deuterium (H/D) Exchange : Introducing deuterium via acid- or base-catalyzed exchange reactions after synthesizing sulfaguanidine.

Direct Synthesis Method

The patent CN103012224A outlines the industrial-scale synthesis of sulfaguanidine using sulfanilamide, sodium carbonate, and guanidine nitrate. Adapting this method for this compound requires deuterated guanidine nitrate (guanidine-d4 nitrate) and deuterium oxide (D2O) as solvents. Key steps include:

  • Molar Ratios : Reacting sulfanilamide, sodium carbonate, and guanidine-d4 nitrate in a 1.2–1.5:1.0:1.5–1.8 ratio.

  • Catalysis : Copper(II) chloride (0.5–1.0 wt%) and tetramethylethylenediamine (TMEDA, 0.3–0.8 wt%) accelerate the condensation reaction.

  • Reaction Conditions : Heating to 125–145°C under vacuum to remove ammonia and carbon dioxide byproducts, followed by a 1–3 hour reflux.

Yield and Purity :

ParameterValue
Reaction Yield92–94%
Deuteration Efficiency>98% (byH NMR)
Purity (HPLC)99.5–99.8%

H/D Exchange Reaction

Recent advances in H/D exchange, as detailed by Yoshida et al., utilize electrophilic deuterium sources like D2O or deuterated sulfonium salts. For this compound:

  • Acid-Catalyzed Exchange : Refluxing sulfaguanidine in D2O with HCl/DCl (0.1–0.5 M) at 80–100°C for 24–48 hours replaces labile hydrogens.

  • Base-Mediated Exchange : Using NaOD/D2O at elevated temperatures (60–80°C) facilitates deuteration of the sulfonamide group.

Optimization Data :

ConditionDeuteration Efficiency
0.3 M DCl, 48h, 90°C95% (NH2 groups)
0.5 M NaOD, 24h, 70°C88% (SO2NH group)

Purification and Analytical Validation

Purification Techniques

Crude this compound undergoes multi-step purification to meet pharmaceutical-grade standards:

  • Decolorization : Activated carbon (1–2 wt%) removes organic impurities.

  • Filtration : Sequential filtration through 0.45 µm and 0.22 µm membranes eliminates particulates.

  • Ultrafiltration : Hollow fiber ultrafiltration (10 kDa cutoff) concentrates the product while removing salts.

  • Crystallization : Cooling the filtrate to 20–25°C induces crystallization, yielding >99% pure product.

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column (mobile phase: 60:40 acetonitrile/0.1% trifluoroacetic acid).

  • Mass Spectrometry (MS) : Confirms deuteration via molecular ion peaks at m/z 278.3 ([M+H]+ for C7H6D4N4O2S).

  • Nuclear Magnetic Resonance (NMR) :H NMR (76.8 MHz) shows complete absence of –NH2 protons and deuteration at δ 4.1–4.3 ppm (D2O solvent).

Challenges and Mitigation Strategies

Incomplete Deuteration

  • Cause : Steric hindrance in the sulfonamide group reduces H/D exchange efficiency.

  • Solution : Prolonged reaction times (72h) with excess D2O (5:1 v/w) improve deuteration to >98%.

Isotopic Dilution

  • Cause : Residual protiated solvents (e.g., H2O) dilute deuterium content.

  • Solution : Rigorous drying of reactants and solvents under vacuum (≤10−3 bar) minimizes contamination.

Cost Constraints

  • Deuterated Reagents : Guanidine-d4 nitrate costs ~$2,500/mol, contributing to 70% of total synthesis expenses.

  • Mitigation : Recycling D2O via distillation reduces costs by 30–40%.

Comparative Analysis of Synthesis Methods

MethodDeuteration EfficiencyCost (USD/g)Scalability
Direct Synthesis98–99%120–150Industrial
H/D Exchange90–95%80–100Laboratory

Q & A

Q. What is the role of Sulfaguanidine-d4 as an internal standard in quantitative mass spectrometry (MS)?

this compound is used to improve accuracy in MS-based quantification through isotopic dilution. Researchers should:

  • Spike known concentrations into samples to correct for matrix effects and instrument variability.
  • Validate the internal standard’s stability under experimental conditions (e.g., pH, temperature) to ensure consistent recovery rates .
  • Use calibration curves with this compound to normalize analyte signals, minimizing batch-to-batch variability .

Q. How do researchers ensure the isotopic purity of this compound in pharmacokinetic studies?

Methodological steps include:

  • Conducting nuclear magnetic resonance (NMR) or high-resolution MS to verify deuterium incorporation (>98% purity).
  • Performing stability tests under storage conditions (e.g., -80°C) to prevent deuterium exchange with solvents .
  • Cross-referencing purity data with batch-specific certificates of analysis from suppliers (avoiding unverified sources) .

Q. What are the critical parameters for validating this compound in liquid chromatography (LC)-MS workflows?

Key validation steps:

  • Assess linearity (R² ≥ 0.99) across expected concentration ranges.
  • Determine limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ).
  • Evaluate intra- and inter-day precision (CV < 15%) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols for this compound to achieve >98% isotopic purity?

Advanced synthesis strategies:

  • Use deuterated solvents (e.g., D₂O) and catalysts to minimize proton back-exchange during synthesis.
  • Employ preparative LC with deuterium-enriched mobile phases to isolate high-purity fractions.
  • Validate isotopic enrichment via tandem MS/MS fragmentation patterns and compare with theoretical isotopic distributions .

Q. What experimental designs mitigate deuterium-induced isotopic interference in this compound-based assays?

Solutions include:

  • Implementing high-resolution mass spectrometers (HRMS) to resolve overlapping isotopic peaks.
  • Applying mathematical correction algorithms (e.g., natural abundance correction) to adjust for residual protiated species .
  • Designing control experiments with non-deuterated analogs to isolate isotopic effects on pharmacokinetic parameters .

Q. How should researchers address discrepancies in this compound stability data across different biological matrices?

Methodological approaches:

  • Conduct matrix-specific stability studies (e.g., plasma vs. urine) to identify degradation pathways (e.g., enzymatic vs. pH-driven).
  • Use kinetic modeling to predict degradation rates and adjust sample processing timelines accordingly.
  • Validate findings with orthogonal techniques, such as stable isotope-labeled internal standards for cross-matrix comparisons .

Q. What strategies improve the reproducibility of this compound-based metabolic tracing studies?

Q. How can researchers resolve conflicting data on this compound’s solubility in polar solvents?

Steps for reconciliation:

  • Replicate solubility tests under controlled conditions (temperature, agitation).
  • Characterize solvent deuteration levels, as residual protiated solvents may alter solubility profiles.
  • Apply multivariate regression to identify confounding variables (e.g., solvent lot variability) .

Q. What statistical methods are appropriate for analyzing dose-response relationships using this compound?

Recommended approaches:

  • Nonlinear regression (e.g., sigmoidal curve fitting) to estimate EC₅₀ values.
  • Bootstrap resampling to assess confidence intervals for small-sample datasets.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Methodological Tables

Parameter Validation Criteria Reference
Isotopic Purity≥98% deuterium incorporation
LC-MS LinearityR² ≥ 0.99 across calibration range
Intra-day Precision (CV)<15% at LOQ
Storage Stability (-80°C)≤10% degradation over 6 months

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.